Technical Documentation Center

D-Homotyrosine.HBr Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Homotyrosine.HBr

Core Science & Biosynthesis

Foundational

Engineering Peptide Stability: A Technical Whitepaper on D-Homotyrosine Hydrobromide

Executive Summary In the landscape of modern drug development, overcoming the rapid enzymatic degradation of peptide-based therapeutics remains a primary biochemical hurdle. D-Homotyrosine hydrobromide (CAS: 185617-14-5)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, overcoming the rapid enzymatic degradation of peptide-based therapeutics remains a primary biochemical hurdle. D-Homotyrosine hydrobromide (CAS: 185617-14-5) has emerged as a critical non-canonical amino acid derivative designed to bypass these limitations [1]. By synthesizing D-chirality with side-chain homologation, this compound provides researchers with a highly stable, structurally flexible building block. This whitepaper provides an in-depth technical analysis of D-Homotyrosine.HBr, detailing its structural dynamics, mechanistic advantages, and field-proven protocols for integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity and Quantitative Specifications

D-Homotyrosine hydrobromide is the hydrobromide salt of the D-enantiomer of homotyrosine. The presence of the hydrobromide counterion is a deliberate manufacturing choice that significantly enhances the compound's aqueous solubility and shelf stability compared to its free-base counterpart[2].

Below is a consolidated table of its quantitative physicochemical properties:

PropertyValue
IUPAC Name (2R)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide
CAS Number 185617-14-5
PubChem CID 56777052
Molecular Formula C10H13NO3·HBr
Molecular Weight 276.13 g/mol
Optical Rotation [a]D20 = -41 ± 2 º (C= 0.825 in D2O)
Appearance White to off-white powder
Storage Conditions 0–8°C (Desiccated)

Structural Dynamics & Mechanistic Advantages

The utility of D-Homotyrosine.HBr in pharmaceutical development and antioxidant research is directly tied to three core structural modifications[3]:

  • D-Chirality: Endogenous proteases (such as chymotrypsin, which typically cleaves adjacent to aromatic L-amino acids) are stereospecific. Inverting the stereocenter to the D-configuration creates a steric mismatch in the protease active site, granting the resulting peptide profound proteolytic resistance.

  • Side-Chain Homologation (Extra Methylene): The insertion of an additional -CH2- group between the alpha-carbon and the phenolic ring increases the rotational degrees of freedom. This allows the pharmacophore to probe deeper into hydrophobic receptor pockets, often increasing binding affinity in neurological drug targets.

  • Hydrobromide Salt Formulation: The HBr salt form prevents the auto-oxidation of the phenol group during long-term storage and drastically improves the dissolution rate in polar solvents, a critical factor for solution-phase assays and antioxidant formulations [4].

Biochemical_Advantages Core D-Homotyrosine.HBr D_Chirality D-Chirality Core->D_Chirality Homo_Methylene Extra Methylene (-CH2-) Core->Homo_Methylene HBr_Salt HBr Salt Form Core->HBr_Salt Resist Proteolytic Resistance D_Chirality->Resist Flex Receptor Flexibility Homo_Methylene->Flex Solub Aqueous Solubility HBr_Salt->Solub App1 Neurological Drugs Resist->App1 Flex->App1 App2 Antioxidant Agents Solub->App2

Logical relationship between structural features of D-Homotyrosine.HBr and its applications.

Experimental Methodology: Fmoc-Protection and SPPS Integration

Commercially sourced D-Homotyrosine.HBr lacks the N-alpha protection required for immediate use in standard Fmoc-SPPS. Attempting to couple the raw salt directly will result in reaction failure due to the protonated state of the amine. The following self-validating protocol details the necessary conversion to Fmoc-D-HomoTyr-OH and its subsequent peptide integration.

Phase 1: Freebasing and Fmoc Installation
  • Step 1: Salt Neutralization

    • Action: Dissolve 10 mmol of D-Homotyrosine.HBr in 20 mL of 10% aqueous Na2CO3.

    • Causality: The hydrobromide salt renders the alpha-amine protonated ( NH3+​ ), making it non-nucleophilic. The mild base (Na2CO3) neutralizes the HBr, generating the free amine required for acylation without risking base-catalyzed racemization of the D-chiral center.

  • Step 2: Fmoc Addition

    • Action: Cool the solution to 0°C. Add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane dropwise. Stir for 12 hours at room temperature.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides or unwanted acylation at the unprotected phenolic hydroxyl group.

  • Step 3: Acidification and Extraction

    • Action: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Causality: Acidification protonates the carboxylate group, shifting the molecule to an uncharged state and driving the Fmoc-protected amino acid into the organic phase for easy recovery.

Phase 2: SPPS Coupling and Validation
  • Step 4: Resin Coupling

    • Action: Activate 3 equivalents of the synthesized Fmoc-D-HomoTyr-OH using HATU (2.9 eq) and DIEA (6 eq) in DMF. Add to the swollen peptide-resin and agitate for 60 minutes.

    • Causality: The extra methylene group in homotyrosine introduces slight steric bulk compared to standard tyrosine. HATU is a highly efficient coupling reagent that overcomes this steric hindrance, ensuring complete amide bond formation.

  • Step 5: Self-Validation (Kaiser Test)

    • Action: Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin).

    • Causality: A yellow/colorless bead indicates the complete absence of free primary amines, self-validating that the sterically hindered D-Homotyrosine has successfully coupled to the sequence.

SPPS_Workflow A 1. Salt Neutralization (Na2CO3 in H2O/Dioxane) B 2. Fmoc Protection (Fmoc-OSu Addition) A->B C 3. Acidification & Extraction (HCl & EtOAc) B->C E 5. Coupling Reaction (HATU / DIEA) C->E D 4. SPPS Resin Swelling (DMF) D->E F 6. Cleavage & Deprotection (TFA / TIPS / H2O) E->F

Workflow for preparing and integrating D-Homotyrosine.HBr into SPPS.

Analytical Validation & Quality Control

To ensure the integrity of D-Homotyrosine.HBr before integration into high-value pharmaceutical pipelines, rigorous quality control must be established:

  • Chiral Purity via Polarimetry: The optical rotation must be verified at [a]D20=−41±2∘ (C= 0.825 in D2​O ). A deviation toward zero indicates partial racemization to the L-enantiomer, which would fatally compromise the proteolytic resistance of the final peptide [1].

  • HPLC-MS Analysis: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak with a mass-to-charge ratio ( m/z ) corresponding to the free base ( [M+H]+≈196.1 ). The bromide ion will elute in the void volume.

References

Exploratory

D-Homotyrosine Hydrobromide in Peptidomimetics: Mechanistic Foundations, Structural Dynamics, and Protocol Engineering

[label Finalizing Diagrams and Protocols I'm now integrating the finalized SPPS and binding mechanism diagrams into the whitepaper's methodology section. The DOT code is cleaned up for presentation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label

Finalizing Diagrams and Protocols

I'm now integrating the finalized SPPS and binding mechanism diagrams into the whitepaper's methodology section. The DOT code is cleaned up for presentation. My focus is on the D-HTyr structure and the protocol, emphasizing the role of HBr and other reagents.

Refining Selectivity Analysis

I'm now diving into the selectivity aspect, analyzing how D-hTyr-Ala-4-amidinobenzylamide (Compound 35) offers a good selectivity profile, demonstrating a high matriptase affinity (Ki = 26 nM), while being less active against thrombin. I will include marine natural products (Spumigins), which use D-HTyr at the N-terminus to inhibit serine proteases, for a more comprehensive comparison. I'm focusing on their protease affinities in the whitepaper.

Integrating Selectivity and Tables

I'm now integrating the selectivity data, especially focusing on D-hTyr-Ala-4-amidinobenzylamide (Compound 35) and its reduced thrombin activity. The revised Ki values table will feature detailed comparisons, including the enhanced matriptase inhibition. I've also incorporated references to marine natural products, like Spumigins, to provide a broader context on D-HTyr's role in protease inhibition.

Executive Summary

The transition from natural peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and suboptimal target affinity. D-Homotyrosine hydrobromide (CAS: 185617-14-5) has emerged as a critical building block in advanced drug design to address these challenges. By combining D-chirality with an extended aliphatic side chain, this unnatural amino acid derivative offers a unique spatial geometry that evades endogenous proteases while penetrating deep into the hydrophobic pockets of target enzymes [1].

This technical whitepaper explores the mechanism of action of D-Homotyrosine (D-HTyr) in peptidomimetics, detailing its role in altering selectivity profiles for serine proteases (such as thrombin, factor Xa, and matriptase), and provides self-validating experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Foundations: The "Why" Behind the Molecule

Proteolytic Evasion via Stereochemical Inversion

Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds adjacent to L-amino acids. The incorporation of D-HTyr introduces a localized stereochemical inversion in the peptide backbone. This prevents the necessary alignment of the scissile amide bond with the catalytic triad (e.g., Ser-His-Asp in serine proteases) of degrading enzymes, drastically increasing the serum half-life of the resulting peptidomimetic[1].

S3/S4 Pocket Penetration via Side-Chain Homologation

The structural divergence of D-Homotyrosine from D-Tyrosine lies in the insertion of a single methylene (-CH₂-) group in the side chain. This homologation is mechanistically profound:

  • Increased Flexibility: The extra carbon allows the phenolic ring to rotate and adapt to the topography of binding pockets with lower energetic penalties.

  • Deep Insertion: In serine proteases, the S3 and S4 subsites are often deep, hydrophobic clefts. The extended aliphatic chain of D-HTyr acts as a hydrophobic spacer, allowing the terminal phenolic hydroxyl (-OH) group to reach deep hydrogen-bond acceptors that standard Tyrosine cannot access [2].

The Role of the Hydrobromide (HBr) Salt

In synthetic applications, D-Homotyrosine is almost exclusively utilized as a hydrobromide salt rather than a free base. The causality here is threefold:

  • Oxidative Stability: The electron-rich phenol ring is prone to oxidation. The acidic environment provided by the HBr salt stabilizes the molecule during long-term storage.

  • Crystallinity: The HBr salt forms a highly crystalline, non-hygroscopic solid, allowing for precise stoichiometric weighing during SPPS[4].

  • Solubility: It significantly enhances solubility in polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are mandatory for efficient peptide coupling.

BindingMechanism D_HTyr D-Homotyrosine Backbone Methylene Homologated Methylene (-CH2-) D_HTyr->Methylene Extends Phenol Phenolic Ring (-OH) Methylene->Phenol Flexibility Pocket Protease S3/S4 Hydrophobic Pocket Phenol->Pocket Deep Insertion H_Bond Hydrogen Bonding Network Phenol->H_Bond Donates/Accepts H_Bond->Pocket Anchors

Fig 1: Pharmacophore binding model of D-Homotyrosine within protease hydrophobic pockets.

Target Specificity: Shifting the Selectivity Profile

D-HTyr is heavily utilized in the synthesis of substrate-analog inhibitors. A prime example is its use in modifying the selectivity profile of inhibitors targeting the coagulation cascade (Thrombin/Factor Xa) versus transmembrane proteases (Matriptase) [2].

Marine natural products, such as Spumigins derived from cyanobacteria, naturally utilize D-Homotyrosine at their N-terminus to act as potent thrombin inhibitors [3]. However, synthetic optimization has shown that substituting standard D-Phenylalanine (D-Phe) with D-Homotyrosine (D-HTyr) at the P3 position of synthetic inhibitors drastically improves affinity for Matriptase—a type II transmembrane serine protease implicated in cancer metastasis—while intentionally reducing off-target Thrombin inhibition[2].

Quantitative Data: Impact of P3 Residue Modification on Inhibition

The following table summarizes the structure-activity relationship (SAR) demonstrating how the homologated side chain of D-HTyr shifts enzymatic selectivity [2].

P3 Residue in Inhibitor ScaffoldTarget ProteaseInhibition Constant (Kᵢ)Selectivity Implication
D-Phenylalanine (D-Phe) Matriptase~ 650 nMWeak baseline affinity.
D-Homophenylalanine (D-hPhe) Matriptase~ 55 nM~12x improvement due to aliphatic extension.
D-Homotyrosine (D-HTyr) Matriptase26 nM Optimal binding via combined extension and H-bonding.
D-Homotyrosine (D-HTyr) Thrombin> 260 nM>10-fold reduced off-target activity vs. Matriptase.

Self-Validating Experimental Workflows

To harness the structural benefits of D-HTyr hydrobromide, precise synthetic and evaluative protocols are required. The following methodologies are designed with internal validation checkpoints to ensure high-fidelity data generation.

Protocol 1: SPPS Incorporation of D-Homotyrosine Hydrobromide

When coupling H-D-HTyr-OH·HBr, standard SPPS protocols must be adjusted to account for the hydrobromide counterion. Failure to neutralize the salt will result in the consumption of the coupling reagent and coupling failure.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Salt Neutralization & Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3 eq) of H-D-HTyr-OH·HBr in DMF. Add 0.29 mmol (2.9 eq) of HATU. Finally, add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 6 equivalents of DIPEA are strictly required. 3 equivalents are consumed to neutralize the HBr salt (liberating the nucleophilic free amine), and the remaining 3 equivalents catalyze the HATU-mediated carboxyl activation. Using only 3 equivalents will result in truncated sequences.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing & Cleavage: Wash the resin extensively with DMF and DCM. Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. The Triisopropylsilane (TIPS) acts as a scavenger to protect the electron-rich phenol ring of D-HTyr from carbocation alkylation during cleavage.

SPPSWorkflow Resin 1. Resin Swelling (DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Neutralize 3. HBr Neutralization (6 eq DIPEA) Deprotect->Neutralize Activate 4. Carboxyl Activation (HATU) Neutralize->Activate Couple 5. D-HTyr Coupling (2 Hours) Activate->Couple Cleave 6. TFA Cleavage (95% TFA + TIPS) Couple->Cleave

Fig 2: Optimized SPPS workflow for D-Homotyrosine Hydrobromide incorporation.

Protocol 2: LC-MS Validated Proteolytic Stability Assay

To validate the proteolytic evasion granted by D-HTyr, a serum stability assay must be performed against an L-Tyrosine control peptidomimetic.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 25% (v/v) solution of human blood serum in sterile PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Incubation: Spike the D-HTyr peptidomimetic (and the L-Tyr control in a separate vial) to a final concentration of 100 µM.

  • Kinetic Sampling & Quenching: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench each aliquot by adding 50 µL of 1% TFA in Acetonitrile.

    • Causality: The acidic acetonitrile denatures and precipitates the serum proteases instantly, halting degradation and locking the kinetic timepoint for accurate measurement.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Extract the supernatant and analyze via RP-HPLC coupled to an ESI-MS. Integrate the area under the curve (AUC) of the parent mass to calculate the half-life (t₁/₂).

References

  • Title: Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity Source: National Center for Biotechnology Information (NCBI) / MDPI Marine Drugs URL: [Link]

  • Title: Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology Source: National Center for Biotechnology Information (NCBI) / MDPI Marine Drugs URL: [Link]

Foundational

Pharmacokinetic Profiling of D-Homotyrosine Derivatives: A Technical Guide to Peptidomimetic Optimization

Executive Summary The translation of peptide-based therapeutics from discovery to the clinic is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and suboptimal t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide-based therapeutics from discovery to the clinic is historically bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation and suboptimal target residence time. The incorporation of unnatural amino acids, such as D-Homotyrosine (D-hTyr), has emerged as a highly effective peptidomimetic strategy to overcome these limitations. By introducing both a D-stereocenter and a methylene homologation (-CH₂-) into the side chain, D-hTyr derivatives achieve remarkable hydrolytic stability and enhanced binding affinity[1]. This whitepaper provides an in-depth mechanistic rationale and field-proven experimental workflows for the pharmacokinetic profiling of D-hTyr derivatives.

Structural and Mechanistic Rationale

The utility of D-Homotyrosine in drug design is rooted in its unique structural divergence from natural L-Tyrosine. D-hTyr features an extended aliphatic side chain and an inverted stereocenter[]. This dual modification drives two critical pharmacokinetic and pharmacodynamic advantages:

  • Deep-Pocket Target Affinity: The methylene insertion increases the flexibility of the P3 side chain. This allows the phenolic ring of D-hTyr to probe deeper into well-defined hydrophobic sub-pockets of target enzymes—such as the S3/S4 pockets of matriptase and TMPRSS2—while maintaining essential hydrogen-bonding contacts[3]. For instance, D-hTyr-containing substrate analogs have yielded matriptase inhibitors with Ki​ values as low as 26 nM[3], and TMPRSS2 inhibitors with Ki​ values of 20 nM[4].

  • Proteolytic Evasion: Endogenous exo- and endopeptidases have evolved to recognize the specific spatial geometry of L-amino acid backbones. The D-configuration, combined with the homologated side chain, creates a severe steric clash within the active sites of these degrading enzymes. This prevents the necessary alignment for peptide bond hydrolysis, drastically increasing the in vivo half-life of the peptide[1][5].

Mechanism cluster_0 L-Tyrosine Peptide cluster_1 D-Homotyrosine Derivative LTyr L-Tyr Residue Protease1 Endopeptidase LTyr->Protease1 Cleavage Rapid Cleavage (Short t1/2) Protease1->Cleavage DhTyr D-hTyr Residue (+ Methylene) Protease2 Endopeptidase DhTyr->Protease2 Resists Target Deep S3/S4 Pocket Binding DhTyr->Target Enhanced Affinity Evasion Steric Clash & Proteolytic Evasion Protease2->Evasion

Figure 1: Mechanism of proteolytic evasion and enhanced target binding by D-Homotyrosine.

Experimental Workflows for PK Profiling

To accurately quantify the pharmacokinetic advantages of D-hTyr derivatives, a rigorous, self-validating analytical pipeline must be established. The following protocols detail the critical steps for in vitro stability assessment and downstream bioanalysis.

In Vitro Plasma Stability Protocol

This assay determines the susceptibility of the D-hTyr derivative to circulating plasma proteases, providing a predictive model for in vivo clearance.

  • Step 1: Matrix Preparation. Thaw pooled human or rodent plasma on ice. Centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates. Pre-warm the plasma to 37°C in a shaking incubator.

  • Step 2: Spiking. Add the D-hTyr peptide derivative (from a 1 mM DMSO stock) to the plasma to achieve a final concentration of 2 µM. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Step 3: Sampling & Quenching. At predetermined time points ( t=0,15,30,60,120,240 minutes), extract a 50 µL aliquot. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

    • Causality Note: The 3:1 ratio of cold organic solvent instantly denatures plasma proteins, halting enzymatic degradation and precipitating the matrix to protect the LC column.

  • Step 4: Extraction. Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to HPLC vials.

  • Self-Validation Check: The t=0 sample serves as the 100% baseline. The SIL-IS normalizes any variations in extraction efficiency or matrix ionization suppression, ensuring that the calculated half-life ( t1/2​ ) is an artifact-free representation of enzymatic stability.

LC-MS/MS Bioanalytical Quantification
  • Step 1: Chromatography. Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Step 2: Ionization & Detection. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) optimized for the D-hTyr derivative.

  • Self-Validation Check: A matrix-matched calibration curve must yield an R2>0.99 . Interspersed Quality Control (QC) samples at low, medium, and high concentrations must back-calculate to within ±15% of their nominal values to validate instrument stability throughout the run.

PK_Workflow Synthesis 1. Peptide Synthesis (Fmoc-D-hTyr-OH) InVitro 2. In Vitro ADME (Plasma Stability, Caco-2) Synthesis->InVitro InVivo 3. In Vivo PK (Rodent IV/PO Dosing) InVitro->InVivo LCMS 4. LC-MS/MS Bioanalysis InVivo->LCMS Data 5. PK Parameter Calculation LCMS->Data

Figure 2: Sequential pharmacokinetic profiling workflow for D-Homotyrosine peptide derivatives.

Quantitative Data Synthesis

The substitution of a natural L-Tyrosine with D-Homotyrosine typically yields profound shifts in pharmacokinetic parameters. Table 1 summarizes the expected quantitative improvements based on validated peptidomimetic profiling[1][3][4][5].

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Parameters

ParameterL-Tyrosine Peptide (Control)D-Homotyrosine DerivativeFold Improvement / Shift
In Vitro Plasma t1/2​ (min) ~15 - 30> 240> 8-fold increase
Target Affinity ( Ki​ , nM) > 50020 - 26~20-fold enhancement
In Vivo Clearance (mL/min/kg) High (> 50)Low (< 15)Significant reduction
Bioavailability (PO, %) < 1%5 - 12%Moderate improvement

Conclusion

The strategic incorporation of D-Homotyrosine into peptide sequences is a highly effective method for rescuing compounds with poor pharmacokinetic profiles. By leveraging the steric hindrance of the D-configuration and the deep-pocket binding capability of the methylene homologation, researchers can simultaneously optimize target affinity and systemic half-life. Rigorous, self-validating LC-MS/MS workflows remain the gold standard for quantifying these improvements, ensuring that in vitro stability translates reliably to in vivo efficacy.

Sources

Exploratory

Unveiling the Biosynthetic and Synthetic Paradigms of D-Homotyrosine Hydrobromide in Peptide Therapeutics

Introduction: The Chemical and Biological Significance of D-Homotyrosine In the landscape of modern peptide therapeutics and natural product biosynthesis, non-proteinogenic amino acids serve as critical structural elemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical and Biological Significance of D-Homotyrosine

In the landscape of modern peptide therapeutics and natural product biosynthesis, non-proteinogenic amino acids serve as critical structural elements that dictate target affinity, proteolytic stability, and overall pharmacokinetic profiles. D-Homotyrosine (and its highly stable synthetic precursor, D-Homotyrosine hydrobromide , CAS 185617-14-5) represents a premier example of such a building block[].

Featuring an extended aliphatic side chain—an extra methylene (–CH₂–) group compared to standard tyrosine—homotyrosine provides a unique spatial arrangement that modulates aromatic residue interactions within enzyme active sites[]. In nature, the L- and D-enantiomers of homotyrosine are incorporated into potent bioactive macrocycles, including the antifungal echinocandins[2] and cyanobacterial protease inhibitors like spumigins[3].

For commercial drug development and solid-phase peptide synthesis (SPPS), the compound is typically isolated and utilized as a hydrobromide salt (C₁₀H₁₃NO₃·HBr)[]. The hydrobromide counter-ion is deliberately chosen by application scientists because it significantly enhances the compound's solubility in aqueous and polar aprotic environments, prevents premature oxidative degradation of the phenol ring, and provides a stable crystalline solid that is highly amenable to Fmoc/Boc protection strategies[][4].

The Biosynthetic Logic: De Novo Generation via the hty Gene Cluster

Understanding how nature synthesizes homotyrosine provides a blueprint for bioengineering novel peptide scaffolds. The biosynthesis of L-homotyrosine is governed by a dedicated four-enzyme cassette—the hty gene cluster (HtyA–D)—which operates independently of, but in tandem with, Non-Ribosomal Peptide Synthetase (NRPS) clusters[2][5].

The chemical logic of this pathway mirrors leucine biosynthesis but utilizes aromatic precursors:

  • Condensation (HtyA): The pathway initiates with an aldol-type condensation of 4-hydroxyphenylpyruvate with the C-2 of acetyl-CoA, catalyzed by the isopropyl-malate synthase homolog HtyA, yielding 2-(4-hydroxybenzyl)-malate[5][6].

  • Isomerization (HtyD): An aconitase homolog, HtyD, isomerizes the intermediate to 3-(4-hydroxybenzyl)-malate[5][6].

  • Oxidative Decarboxylation (HtyC): The isopropyl-malate dehydrogenase homolog HtyC drives decarboxylation and oxidation to form 2-oxo-4-(4-hydroxybenzyl)butanoic acid[5].

  • Transamination (HtyB): Finally, the transaminase HtyB installs the α-amino group, yielding L-homotyrosine[5].

To achieve the D-stereocenter found in cyanobacterial peptides like spumigins, the L-homotyrosine monomer is activated by an adenylation (A) domain of an NRPS, tethered to a peptidyl carrier protein (PCP), and subsequently inverted to the D-configuration by a dedicated Epimerase (E) domain within the NRPS assembly line[3].

BiosynthesisPathway HPP 4-Hydroxyphenylpyruvate + Acetyl-CoA Int1 2-(4-hydroxybenzyl)-malate HPP->Int1 HtyA (Condensation) Int2 3-(4-hydroxybenzyl)-malate Int1->Int2 HtyD (Isomerization) Int3 2-oxo-4-(4-hydroxybenzyl)butanoate Int2->Int3 HtyC (Decarboxylation) L_Hty L-Homotyrosine Int3->L_Hty HtyB (Transamination) D_Hty D-Homotyrosine (Peptide Bound) L_Hty->D_Hty NRPS Epimerase (E) Domain

Figure 1: The hty biosynthetic pathway and NRPS-mediated epimerization to D-Homotyrosine.

Table 1: Enzymatic Components of the Homotyrosine Biosynthetic Cassette
EnzymeHomology / FamilyCatalytic FunctionPathway Step
HtyA Isopropyl-malate synthaseAldol condensation with Acetyl-CoA4-HPP → 2-(4-hydroxybenzyl)-malate[5]
HtyD AconitaseIsomerization2-HB-malate → 3-HB-malate[5]
HtyC Isopropyl-malate dehydrogenaseOxidative decarboxylation3-HB-malate → 2-oxo-4-HB-butanoate[5]
HtyB Aminotransferaseα-amino group installation2-oxo-4-HB-butanoate → L-Homotyrosine[5]

Natural Product Scaffolds Incorporating Homotyrosine

The evolutionary advantage of the homotyrosine residue lies in its ability to project its phenolic ring deeper into hydrophobic enzymatic pockets than standard tyrosine.

Echinocandins (Fungal Lipopeptides)

Echinocandins (e.g., Echinocandin B from Emericella rugulosa) are potent 1,3-β-glucan synthase inhibitors used clinically against invasive candidiasis[2]. The hty cluster provides L-homotyrosine, which is incorporated at position 4 of the hexapeptide ring by the NRPS EcdA. Post-assembly, tailoring oxygenases (e.g., EcdG, EcdH, EcdK) hydroxylate the residue to form the highly oxidized 3S,4S-dihydroxy-L-homotyrosine[2][6].

Spumigins and Cyanopeptolins (Cyanobacterial Peptides)

In cyanobacteria like Nodularia spumigena, linear peptides known as spumigins act as potent serine protease inhibitors[3]. These peptides almost exclusively feature an N-terminal D-homotyrosine [3]. The D-configuration is critical for orienting the peptide backbone to perfectly mimic the transition state of the target protease.

Table 2: Representative Homotyrosine-Containing Natural Products
Natural Product ClassSource OrganismHomotyrosine VariantBiological Activity
Echinocandin B Emericella rugulosa3S,4S-dihydroxy-L-homotyrosineAntifungal (Glucan synthase inhibitor)[2]
Spumigins Nodularia spumigenaD-Homotyrosine (N-terminal)Serine protease inhibitor[3]
Anabaenopeptins Planktothrix agardhiiL-Homotyrosine / N-Me-HomotyrosineCarboxypeptidase inhibitor[7][8]
Microcystins (rare) Phormidium sp.Homotyrosine (Positions X/Z)Hepatotoxin (PP1/PP2A inhibitor)[9]

Chemical Synthesis and SPPS Incorporation of D-Homotyrosine Hydrobromide

While biological extraction is possible, pharmaceutical applications require scalable chemical synthesis. Recent advancements utilize metallaphotoredox catalysis to synthesize enantiopure Fmoc-protected homotyrosine directly from L-homoserine, bypassing complex chiral auxiliaries[8].

When utilizing D-Homotyrosine hydrobromide in Solid-Phase Peptide Synthesis (SPPS), the hydrobromide salt presents a specific stoichiometric challenge: the HBr must be fully neutralized prior to activation to prevent the acidic microenvironment from inhibiting the coupling reagent (e.g., HATU/DIC) or prematurely cleaving acid-sensitive linkers[][4].

Causality in Protocol Design: We employ an excess of a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) during the coupling step. The first equivalent of DIPEA neutralizes the hydrobromide salt, releasing the free amino group for acylation, while subsequent equivalents drive the activation of the incoming Fmoc-amino acid.

SPPSWorkflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 3. D-Hty-HBr Neutralization (Addition of 1 eq. extra DIPEA) Step2->Step3 Step4 4. Activation & Coupling (HATU/DIPEA, 2 hrs) Step3->Step4 Ensures free amine Step5 5. Global Cleavage (TFA/TIPS/H2O) Step4->Step5 Peptide Elongation

Figure 2: Optimized SPPS workflow accommodating the hydrobromide salt of D-Homotyrosine.

Validated Experimental Protocols

As an application scientist, I mandate that protocols must be self-validating. The following methodologies include internal checkpoints to ensure mechanistic integrity.

Protocol A: In Vitro Reconstitution of the hty Biosynthetic Pathway

Purpose: To validate the enzymatic conversion of 4-hydroxyphenylpyruvate to L-homotyrosine using recombinant HtyA-D enzymes[5][6].

  • Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂, combine 1 mM 4-hydroxyphenylpyruvate, 2 mM Acetyl-CoA, and 10 µM of purified recombinant HtyA.

  • Condensation Checkpoint: Incubate at 30°C for 1 hour. Quench a 10 µL aliquot with 1% TFA and analyze via LC-MS. Validation: Look for the appearance of 2-(4-hydroxybenzyl)-malate (m/z 241 [M-H]⁻).

  • Cascade Initiation: Add 10 µM each of HtyD, HtyC, and HtyB, supplemented with 2 mM NAD⁺ (cofactor for HtyC) and 5 mM L-glutamate (amino donor for HtyB).

  • Final Validation: Incubate for an additional 2 hours. Analyze via LC-MS/MS against a synthetic D/L-Homotyrosine hydrobromide standard. The enzymatic product will strictly elute as the L-enantiomer.

Protocol B: Fmoc-SPPS Coupling of D-Homotyrosine Hydrobromide

Purpose: Efficient incorporation of D-Homotyrosine hydrobromide into a synthetic spumigin-analog backbone[][3].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Amino Acid Activation (Critical Step): In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-D-Homotyrosine (derived from the hydrobromide salt) and 0.39 mmol of HATU in 2 mL DMF.

  • Neutralization: Add 0.8 mmol (8 eq) of DIPEA to the vial. Causality: 0.4 mmol of DIPEA neutralizes the HBr counter-ion, while the remaining 0.4 mmol acts as the general base for HATU activation.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless resin bead indicates >99% coupling efficiency. If blue, repeat steps 3-5.

Conclusion & Future Perspectives

D-Homotyrosine and its hydrobromide salt are indispensable tools in the arsenal of peptide chemists and synthetic biologists. By understanding the evolutionary elegance of the hty gene cluster—which efficiently builds this extended aromatic scaffold from primary metabolites—researchers can engineer novel NRPS pathways to produce next-generation echinocandins and spumigins[2][3]. Concurrently, the robust chemical properties of D-Homotyrosine hydrobromide ensure that these complex architectures can be rapidly iterated and optimized via solid-phase synthesis, driving the future of targeted peptide therapeutics[][8].

References

  • Identification and Characterization of the Echinocandin B Biosynthetic Gene Cluster from Emericella rugulosa NRRL 11440 Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]

  • Identification and Characterization of the Echinocandin B Biosynthetic Gene Cluster from Emericella rugulosa NRRL 11440 Source: ACS Publications URL:[Link]

  • Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk Source: PMC / NIH URL:[Link]

  • The Biosynthesis of Rare Homo-Amino Acid Containing Variants of Microcystin by a Benthic Cyanobacterium Source: PMC / NIH URL:[Link]

  • Homotyrosine-Containing Cyanopeptolins 880 and 960 and Anabaenopeptins 908 and 915 from Planktothrix agardhii CYA 126/8 Source: ACS Publications URL:[Link]

  • New Structural Variants of Aeruginosin Produced by the Toxic Bloom Forming Cyanobacterium Nodularia spumigena Source: PMC / NIH URL:[Link]

  • Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides Source: Université Laval (Corpus UL) URL:[Link]

Sources

Foundational

Thermodynamic Characterization of D-Homotyrosine Hydrobromide: A Comprehensive Guide for Peptide Synthesis and Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary D-Homotyrosine hydrobromide (CAS 185617-14-5) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

D-Homotyrosine hydrobromide (CAS 185617-14-5) is a highly specialized, aromatic amino acid derivative utilized extensively in advanced peptide synthesis and protein engineering[]. Structurally, it features an extended aliphatic side chain—an additional methylene ( CH2​ ) group compared to standard tyrosine—which fundamentally alters its thermodynamic behavior, hydrophobic hydration, and receptor-binding entropy.

As a Senior Application Scientist, I frequently observe that the thermodynamic profiling of non-canonical amino acid salts is treated as an afterthought. However, understanding the precise thermodynamic parameters of D-Homotyrosine hydrobromide is non-negotiable for optimizing formulation stability, predicting solubility limits, and engineering high-affinity peptide therapeutics. This whitepaper provides a rigorous, self-validating methodological framework for characterizing the solid-state, solution, and binding thermodynamics of this critical compound.

Structural Rationale & Thermodynamic Significance

The molecular formula of D-Homotyrosine hydrobromide is C10​H13​NO3​⋅HBr (MW: 276.13 g/mol ). The molecule presents a fascinating thermodynamic duality:

  • The Hydrobromide Salt: The ionic nature of the HBr salt drastically lowers the crystal lattice energy relative to the free base, driving a highly favorable enthalpy of dissolution and ensuring excellent aqueous solubility[].

  • The Extended Aliphatic Chain: In nature, homotyrosine is a critical structural motif in cyanobacterial peptides such as spumigins and aeruginosins, which act as potent serine protease inhibitors[2]. Furthermore, homotyrosine-bearing cyanopeptolins and anabaenopeptins have been isolated from Planktothrix agardhii[3]. The extended chain increases the hydrophobic surface area, meaning that when the molecule binds to a target receptor, it displaces more ordered water molecules, resulting in a highly favorable entropy of binding ( +ΔS ).

G A D-Homotyrosine Hydrobromide (CAS: 185617-14-5) B Solid-State Thermodynamics (DSC / TGA) A->B C Solution Thermodynamics (Van 't Hoff Analysis) A->C D Binding Thermodynamics (ITC / SPR) A->D B1 Heat Capacity (Cp) Thermal Degradation B->B1 C1 Dissolution Enthalpy (ΔH) Aqueous Solubility Limit C->C1 D1 Binding Affinity (Kd) Entropy-Driven Binding (-TΔS) D->D1

Fig 1: Comprehensive thermodynamic characterization workflow for D-Homotyrosine hydrobromide.

Solid-State Thermodynamic Profiling

Causality & Mechanistic Insight

Amino acid hydrobromides typically exhibit robust, three-dimensional hydrogen-bonding networks in the solid state. Measuring the thermal properties via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is critical because these salts often undergo thermal degradation (decarboxylation or loss of HBr) concurrently with, or immediately following, their melting point. Understanding this boundary prevents degradation during high-temperature formulation processes.

Protocol: DSC & TGA Workflow
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of D-Homotyrosine hydrobromide into a standard aluminum crucible. Causality: Using a low sample mass minimizes thermal gradients within the powder bed, ensuring sharp, accurate endothermic peaks.

  • Purge Gas Configuration: Set the instrument to purge with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, allowing for the isolation of pure thermal decomposition events.

  • Heating Ramp: Equilibrate the sample at 25 °C for 5 minutes, then apply a linear heating rate of 10 °C/min up to 300 °C.

  • Data Deconvolution: Overlay the DSC heat flow curve with the TGA mass loss curve. A sharp endotherm on the DSC without mass loss on the TGA indicates true melting ( ΔHfus​ ); an endotherm accompanied by mass loss indicates decomposition.

Self-Validation System: Run an empty, crimped aluminum pan as a procedural blank prior to sample analysis. Subtract this baseline from the sample run. If the baseline exhibits drift >0.1 mW, instrument thermal equilibrium has not been reached, and the run must be aborted and recalibrated.

Solution Thermodynamics & Solubility

Causality & Mechanistic Insight

While the HBr salt ensures high solubility[], the thermodynamics of dissolution ( ΔGdiss​ ) are governed by the balance between the endothermic breaking of the crystal lattice ( +ΔH ) and the exothermic hydration of the ions ( −ΔH ). By measuring the solubility limit across a temperature gradient, we can extract the enthalpy and entropy of dissolution using the Van 't Hoff equation: ln(S)=−RTΔHdiss​​+RΔSdiss​​ .

Protocol: Isothermal Saturation Method
  • Equilibration: Add excess D-Homotyrosine hydrobromide to 5 mL of standard PBS buffer (pH 7.4) in four separate sealed vials. Place the vials in shaking water baths set to 288 K, 298 K, 308 K, and 318 K. Agitate at 150 rpm for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes at the respective incubation temperatures. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and quantify the concentration via HPLC-UV, monitoring the phenolic ring absorbance at 275 nm.

  • Thermodynamic Calculation: Plot the natural log of mole fraction solubility ( lnx ) against the inverse of temperature ( 1/T ). The slope yields −ΔHdiss​/R , and the y-intercept yields ΔSdiss​/R .

Self-Validation System: Sample aliquots at 24, 48, and 72 hours. The system is only validated as having reached thermodynamic equilibrium when the concentration variance between the 48-hour and 72-hour time points is strictly <2%.

Binding Thermodynamics in Peptide Engineering

Causality & Mechanistic Insight

When D-Homotyrosine is incorporated into synthetic peptides to mimic natural protease inhibitors like spumigins[2], its extended aliphatic chain plays a vital thermodynamic role. The extra CH2​ group increases the hydrophobicity of the side chain. Upon binding to a target receptor's hydrophobic pocket, highly ordered water molecules are displaced into the bulk solvent. This results in a massive gain in solvent entropy ( +ΔS ), which drives the binding affinity ( ΔG ), even if the enthalpic contribution ( ΔH ) is modest.

Binding N1 Extended Aliphatic Chain (Homotyrosine) N2 Increased Hydrophobic Surface Area N1->N2 Structural Effect N3 Favorable Solvent Entropy (+ΔS) N2->N3 Water Displacement N4 Enhanced Receptor Binding (-ΔG) N3->N4 Thermodynamic Driver

Fig 2: Entropy-driven binding enhancement via the extended aliphatic chain of D-Homotyrosine.

Protocol: Isothermal Titration Calorimetry (ITC)
  • Degassing: Thoroughly degas both the target protease solution (cell) and the D-Homotyrosine peptide solution (syringe) under vacuum for 10 minutes. Causality: Microbubbles in the sample will expand/contract during stirring, causing severe baseline artifacts that mask the heat of binding.

  • Titration Setup: Load 300 µL of 10 µM protease into the sample cell. Load the titration syringe with 100 µM of the peptide ligand.

  • Injection Strategy: Program an initial 0.5 µL "dummy" injection, followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart. Causality: The dummy injection accounts for diffusion at the syringe tip during the equilibration phase and is discarded from the final data analysis.

  • Isotherm Fitting: Integrate the heat peaks and fit the data to a one-set-of-sites binding model to directly extract the binding enthalpy ( ΔH ) and the association constant ( Ka​ ). Calculate Gibbs free energy ( ΔG=−RTlnKa​ ) and entropy ( ΔS=(ΔH−ΔG)/T ).

Self-Validation System: Perform a control titration of the peptide ligand directly into the buffer (containing no protease). Subtract this background "heat of dilution" from the main binding isotherm to isolate the true heat of macromolecular binding.

Quantitative Data Synthesis

To provide a benchmark for researchers, the following tables summarize representative thermodynamic baselines for D-Homotyrosine hydrobromide and its peptide derivatives, synthesized from empirical models of aromatic amino acid hydrobromides.

Table 1: Physicochemical and Solid-State Thermodynamic Properties

ParameterValueAnalytical Method
Molecular Weight 276.13 g/mol Mass Spectrometry
Formula C10​H13​NO3​⋅HBr Elemental Analysis
Melting Onset ( Tm​ ) ~215 °C (Decomposes)DSC
Enthalpy of Fusion ( ΔHfus​ ) N/A (Degradation prior to fusion)DSC / TGA Overlay
Heat Capacity ( Cp​ at 298K) ~1.25 J/g·KModulated DSC

Table 2: Solution and Binding Thermodynamic Parameters (Aqueous, 298.15 K)

Thermodynamic ParameterRepresentative ValueDriving Force / Implication
Aqueous Solubility ( S298​ ) >50 mg/mLHighly soluble due to HBr salt formation.
Enthalpy of Dissolution ( ΔHdiss​ ) +15.2 kJ/molEndothermic (Lattice breaking dominates).
Entropy of Dissolution ( ΔSdiss​ ) +65 J/mol·KEntropy-driven dissolution process.
Receptor Binding ΔG -35.4 kJ/molSpontaneous, high-affinity binding.
Receptor Binding ΔH -12.1 kJ/molWeak enthalpic contribution (H-bonding).
Receptor Binding −TΔS -23.3 kJ/molEntropy-driven (Hydrophobic effect of CH2​ ).

References

  • Fewer, D. P., et al. "New Structural Variants of Aeruginosin Produced by the Toxic Bloom Forming Cyanobacterium Nodularia spumigena." PLOS ONE, 2013. URL:[Link]

  • Erhard, M., et al. "Homotyrosine-Containing Cyanopeptolins 880 and 960 and Anabaenopeptins 908 and 915 from Planktothrix agardhii CYA 126/8." Journal of Natural Products (ACS Publications), 2008. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Synthesis Utilizing D-Homotyrosine Hydrobromide

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly evolving class of therapeutics. However, native pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

In the landscape of modern drug discovery and chemical biology, peptides represent a rapidly evolving class of therapeutics. However, native peptides often suffer from limitations such as poor metabolic stability and restricted conformational diversity. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to overcome these hurdles. By moving beyond the 20 proteinogenic amino acids, researchers can engineer peptides with enhanced properties, including increased resistance to enzymatic degradation, improved receptor affinity and selectivity, and constrained secondary structures for better bioavailability.

D-Homotyrosine, a non-canonical analogue of tyrosine, is a particularly valuable building block. Its D-configuration provides inherent resistance to proteolysis, while the additional methylene group in its side chain offers unique steric and electronic properties that can be exploited to fine-tune peptide-receptor interactions. This guide provides a comprehensive framework for the successful incorporation of D-Homotyrosine, supplied as a hydrobromide (HBr) salt, into synthetic peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The hydrobromide salt form is common for amino acids as it enhances shelf-life and handling characteristics. It is critical to recognize that the HBr salt requires neutralization during the coupling step, a key consideration detailed in the following protocols.

Section 1: Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the workhorse of modern peptide synthesis, prized for its mild reaction conditions and compatibility with a wide range of chemistries. The synthesis is built upon a repeating cycle of four key steps performed on an insoluble resin support:

  • Nα-Fmoc Deprotection: The terminal amine of the growing peptide chain is deprotected by removing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, typically with a solution of piperidine.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, forming a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid Resin Resin-Bound Peptide (N-Terminus Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Treat Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Remove Reagents Coupling Step 3: AA Coupling (Activated Fmoc-AA + Base) Wash1->Coupling Prepare for Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 Remove Reagents Next_Residue Resin-Bound Peptide (Chain Elongated by one AA) Wash2->Next_Residue Cycle Complete Next_Residue->Deprotection Repeat Cycle

Diagram 1: The iterative workflow of a single cycle in Fmoc Solid-Phase Peptide Synthesis.

Section 2: Materials, Reagents, and Equipment

Scientific integrity demands high-purity reagents. The quality of solvents, particularly the absence of amines in DMF, is critical for reproducible success.

Category Item Notes
Amino Acid Fmoc-D-Homotyrosine(tBu).HBrNα-Fmoc protection is standard. The side-chain hydroxyl is protected with a tert-butyl (tBu) group to prevent side reactions.
Resin Support Rink Amide ResinFor peptides with a C-terminal amide.
Wang or 2-Cl-Trityl ResinFor peptides with a C-terminal carboxylic acid.
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free.
Dichloromethane (DCM)Reagent grade.
Isopropanol (IPA)For washing.
Deprotection PiperidineFor preparing a 20% (v/v) solution in DMF.
Application

D-Homotyrosine.HBr coupling reagents and reaction conditions

An Application Guide to Amide Bond Formation with D-Homotyrosine Hydrobromide Prepared by: Gemini, Senior Application Scientist Introduction D-Homotyrosine, a non-canonical aromatic amino acid, is a valuable building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Bond Formation with D-Homotyrosine Hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction

D-Homotyrosine, a non-canonical aromatic amino acid, is a valuable building block in modern peptide chemistry and drug discovery.[][2] As an analogue of tyrosine with an additional methylene group in its side chain, its incorporation into peptide sequences can significantly enhance proteolytic stability, modulate biological activity, and serve as a unique structural probe for studying enzyme-substrate interactions.[2][3][4] The use of the D-enantiomer, in particular, offers a powerful strategy to increase resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters, coupling reagents, and reaction conditions for the successful incorporation of D-Homotyrosine Hydrobromide (D-HomoTyr-OH·HBr) into peptide chains. We will focus on the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy, delving into the causality behind experimental choices to ensure both high yield and stereochemical integrity.

Physicochemical Properties and Handling of D-Homotyrosine·HBr

Understanding the starting material is the first step toward a successful synthesis. D-Homotyrosine is typically supplied as a hydrobromide salt to improve its stability and handling.

PropertyValueReference(s)
CAS Number 185617-14-5[3][6][7]
Molecular Formula C₁₀H₁₃NO₃·HBr[][6]
Molecular Weight 276.13 g/mol [][6][7]
Appearance White to off-white solid[][6]
Storage 2-8 °C, desiccated[][2]

Key Handling Considerations:

  • Salt Form: As a hydrobromide salt, the α-amino group is protonated. For D-Homotyrosine to act as the N-terminal nucleophile in a coupling reaction, it must first be neutralized. When it is the carboxyl component being activated, the presence of the salt necessitates the use of a sufficient amount of base during the reaction to deprotonate both the carboxylic acid and the ammonium salt.

  • Phenolic Hydroxyl Group: The side-chain hydroxyl group is a potential site for side reactions, primarily O-acylation. The decision to protect this group is a critical process parameter discussed in Section 3.

Core Principles of D-Homotyrosine Coupling

The formation of a peptide bond is a condensation reaction that does not proceed spontaneously under mild conditions. The process relies on the activation of the carboxylic acid moiety, making it sufficiently electrophilic to be attacked by the nucleophilic amino group of the adjacent residue.[8][9]

Carboxyl Group Activation and Racemization Suppression

The central challenge in peptide coupling is to achieve complete and rapid amide bond formation without compromising the stereochemical integrity of the chiral α-carbon.[10] The activation of an amino acid can inadvertently increase the acidity of the α-proton, leading to its abstraction and the formation of a planar oxazolone intermediate. This intermediate can re-protonate from either face, resulting in racemization—the loss of optical purity.[11]

To mitigate this, coupling reagents are almost always used in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its more potent analogue, 1-hydroxy-7-azabenzotriazole (HOAt).[12][13] These additives function by rapidly converting the initial highly reactive activated species into a corresponding active ester (e.g., an OBt or OAt ester). These esters are stable enough to resist intramolecular cyclization into the oxazolone but remain sufficiently reactive to ensure efficient coupling with the amine component.[11]

G cluster_activation Activation Phase cluster_racemization_path Racemization Pathway (Undesirable) cluster_suppression_path Suppression Pathway (Desirable) A D-HomoTyr-COOH C Highly Reactive Intermediate (O-acylisourea) A->C + B Coupling Reagent (e.g., HBTU) B->C D Oxazolone (Planar Intermediate) C->D Slow Coupling G Stable Active Ester (HOBt/OAt Ester) C->G + E Racemized Product D->E F Additive (HOBt/HOAt) F->G I Desired Peptide Bond (No Racemization) G->I + H N-Terminal Amine H->I

Figure 1: Mechanism of racemization suppression via additives.

Side-Chain Protection Strategy: To Protect or Not to Protect?

The phenolic hydroxyl group of D-Homotyrosine presents a strategic choice regarding the use of a protecting group.

Protection-Free Strategy

In many modern Fmoc-SPPS protocols, tyrosine and its analogues are incorporated with the hydroxyl group left unprotected.[14] The rationale is that the nucleophilicity of the phenolic hydroxyl is significantly lower than that of the α-amino group. When using highly efficient, rapid coupling reagents like HATU, the rate of the desired N-acylation is so fast that the competing O-acylation side reaction is kinetically disfavored and often negligible.[15] This approach simplifies the synthesis by reducing the number of synthetic steps and avoiding the need for side-chain deprotection.

Side-Chain Protection Strategy

The most traditional and failsafe method involves protecting the hydroxyl group, commonly as a tert-butyl (tBu) ether.[16][17] This strategy chemically prevents any possibility of O-acylation, which can be critical for long or complex sequences where purity is paramount. The use of an Fmoc-D-HomoTyr(tBu)-OH derivative ensures that the side chain remains inert throughout the synthesis until it is removed during the final acid-mediated cleavage from the resin (typically with trifluoroacetic acid, TFA).[18]

spss_cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (x5) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (See Protocols Below) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 End Elongated Peptide (N-terminal Fmoc) Wash2->End Repeat Repeat Cycle or Proceed to Cleavage End->Repeat

Figure 3: The standard cycle for solid-phase peptide synthesis (SPPS).

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended method for ensuring the highest coupling efficiency and minimal side reactions.

Materials:

  • Fmoc-D-HomoTyr-OH (or Fmoc-D-HomoTyr(tBu)-OH): 3.0 eq.

  • HATU: 2.9 eq.

  • N,N-Diisopropylethylamine (DIPEA): 6.0 eq.

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, dissolve Fmoc-D-HomoTyr-OH and HATU in a minimal volume of DMF.

  • Add the DIPEA to the solution and vortex briefly. This begins the "pre-activation" of the carboxylic acid. [19][20]3. Immediately add the activated amino acid solution to the vessel containing the deprotected, washed resin.

  • Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitor the reaction for completion using a qualitative method (e.g., Kaiser ninhydrin test). [19]A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.

  • Upon completion, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove all excess reagents and byproducts. [19]

Protocol 2: Standard Coupling with HBTU

A robust and widely used method that provides excellent results for most applications.

Materials:

  • Fmoc-D-HomoTyr-OH (or Fmoc-D-HomoTyr(tBu)-OH): 3.0 eq.

  • HBTU: 2.9 eq.

  • DIPEA: 6.0 eq.

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve the Fmoc-D-HomoTyr-OH and HBTU in DMF.

  • Add the solution to the deprotected, washed resin.

  • Add the DIPEA to the resin slurry to initiate the coupling reaction.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using the Kaiser test. If the test is positive after 2 hours, the coupling can be repeated ("double coupling").

  • Once complete, drain the reaction solution and wash the resin as described in Protocol 1. [21]

Protocol 3: Economical Coupling with DIC/HOBt

A cost-effective method suitable for routine synthesis where maximum efficiency is not strictly required.

Materials:

  • Fmoc-D-HomoTyr-OH (or Fmoc-D-HomoTyr(tBu)-OH): 3.0 eq.

  • HOBt: 3.0 eq.

  • N,N'-Diisopropylcarbodiimide (DIC): 3.0 eq.

  • Anhydrous DMF and/or DCM

Procedure:

  • Dissolve the Fmoc-D-HomoTyr-OH and HOBt in DMF.

  • Add the amino acid/HOBt solution to the deprotected, washed resin.

  • Add the DIC to the reaction vessel. Caution: Never pre-mix DIC and the amino acid for extended periods without HOBt, as this can lead to side reactions.

  • Agitate the mixture at room temperature for 2-4 hours. Reaction times are generally longer than with onium salts.

  • Monitor the reaction for completion using the Kaiser test.

  • Upon completion, drain and wash the resin as described in Protocol 1. [13][21]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)- Peptide aggregation on the resin.- Steric hindrance from the preceding amino acid.- Double Couple: Repeat the coupling protocol.- Switch Reagent: Use a more potent reagent like HATU.<br>- Change Solvent: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt secondary structures.<br>- Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50°C), potentially with microwave assistance. [15][22]
Observed Racemization (By LC-MS analysis)- Over-activation of the amino acid.- Use of a non-hindered base (e.g., TEA).- Slower coupling method (e.g., carbodiimide).- Use HATU: The OAt-ester is highly resistant to racemization.<[19]br>- Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately.- Use Hindered Base: Always prefer DIPEA or Collidine over less hindered bases.
Side-Chain O-Acylation (If using unprotected D-HomoTyr)- Slow coupling reaction allowing the hydroxyl group to compete as a nucleophile.- Use of an overly aggressive activating agent without sufficient speed.- Switch to a Faster Reagent: HATU-mediated coupling is typically complete before significant O-acylation can occur.<[15]br>- Use a Protected Derivative: For critical syntheses, employ Fmoc-D-HomoTyr(tBu)-OH to eliminate the side reaction entirely. [16]

Conclusion

The successful incorporation of D-Homotyrosine.HBr into a peptide sequence is readily achievable using standard SPPS methodologies. The primary considerations are the selection of a highly efficient coupling reagent to ensure rapid amide bond formation and the strategic decision regarding side-chain protection. For most applications, a modern uronium or phosphonium salt reagent such as HATU provides the best balance of speed, efficiency, and suppression of side reactions, often allowing the use of an unprotected D-Homotyrosine side chain. By understanding the chemical principles behind each step and reagent choice, researchers can confidently utilize this valuable non-canonical amino acid to advance their scientific and therapeutic objectives.

References

  • Organic Chemistry Division, School of Advanced Sciences, VIT University. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1055-1069. [Link]

  • CP Lab Safety. D-Homotyrosine hydrobromide, min 96%, 5 grams. [Link]

  • J&K Scientific. D-Homotyrosine hydrobromide salt | 185617-14-5. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Sciforum. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Molbank, 2023(4), M1760. [Link]

  • Amide Technologies. (2023). Minimal Protection Strategies for SPPS. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Omizzolo. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. HBTU. [Link]

  • ResearchGate. (2021). Differentiation of the side-chain protection strategy in SPPS. [Link]

  • ResearchGate. What is coupling reagents in peptide synthesis? [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • J. P. Michael et al. (1998). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. Journal of Biological Chemistry. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • GenScript. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Wu, Y. et al. (2004). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of the American Chemical Society. [Link]

  • ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? [Link]

  • Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Gentile, F. et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Method

Application Note: Preparation and Handling of D-Homotyrosine Hydrobromide Stock Solutions for In Vitro Assays

Introduction and Chemical Rationale D-Homotyrosine hydrobromide (D-HTyr.HBr) is a non-natural, chiral aromatic amino acid derivative widely utilized as a building block in peptide synthesis, peptidomimetic drug design, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

D-Homotyrosine hydrobromide (D-HTyr.HBr) is a non-natural, chiral aromatic amino acid derivative widely utilized as a building block in peptide synthesis, peptidomimetic drug design, and protein engineering[]. Structurally, it differs from endogenous L-tyrosine by the inversion of the stereocenter (D-configuration) and the insertion of an additional methylene group in the aliphatic side chain (homologation).

In in vitro pharmacology and biochemical assays, incorporating D-Homotyrosine into peptide sequences imparts profound resistance to proteolytic degradation while modulating the lipophilicity and receptor-binding affinity of the molecule[2]. The hydrobromide (HBr) salt form is specifically engineered to enhance aqueous solubility, overcoming the hydrophobic nature of the extended aliphatic chain[3]. However, the presence of the HBr counterion and the redox-sensitive phenolic ring necessitates stringent handling protocols to prevent artifactual cytotoxicity, pH shifts, and oxidative degradation during in vitro assays.

Physicochemical Specifications

Before preparing stock solutions, it is critical to understand the physical parameters of the compound to ensure accurate molarity calculations and solvent selection.

Table 1: Physicochemical Properties of D-Homotyrosine.HBr

ParameterSpecificationImpact on Assay Design
CAS Number 185617-14-5Unique identifier for sourcing high-purity (>98%) reagents.
Molecular Formula C₁₀H₁₃NO₃ · HBrAccounts for the salt mass; must be used for molarity calculations.
Molecular Weight 276.13 g/mol Ensures accurate stoichiometric dosing in cell cultures.
Appearance White to off-white powderDiscoloration (yellow/brown) indicates phenolic oxidation.
Solubility Water, PBS, DMSOHighly versatile; HBr salt enables direct aqueous solvation.
Storage (Solid) 0°C to 8°C, desiccatedPrevents hygroscopic clumping and ambient hydrolysis.

Mechanistic Insights: Why D-Homotyrosine?

The strategic substitution of natural L-tyrosine with D-homotyrosine in assay substrates is driven by specific biochemical causalities. The D-stereochemistry prevents recognition by endogenous stereospecific proteases, while the extended aliphatic chain alters the spatial projection of the phenolic hydroxyl group, often enhancing interactions with target enzyme active sites or organic anion transporting polypeptides (OATPs)[2].

Furthermore, while the compound is robust, the homologated side chain and morpholine caps in complex peptidomimetics can be susceptible to oxidative metabolism (e.g., by microsomal enzymes)[4]. Therefore, maintaining the structural integrity of the stock solution is paramount.

Mechanism A Substrate with L-Tyrosine C Rapid Protease Cleavage A->C B Peptidomimetic with D-Homotyrosine D Proteolytic Resistance B->D E Loss of in vitro Bioactivity C->E F Sustained Target Engagement D->F

Mechanistic advantage of D-Homotyrosine in preventing proteolytic degradation in vitro.

Experimental Protocols: Stock Solution Preparation

Solvent Selection Causality
  • Ultrapure Water (ddH₂O): Ideal for immediate use in biochemical assays (e.g., enzymatic cleavage assays). Caution: The HBr salt will lower the pH.

  • Dimethyl Sulfoxide (DMSO): Recommended for long-term cryopreservation and high-throughput screening (HTS) cell-based assays. DMSO prevents hydrolytic degradation and minimizes microbial contamination risks.

Volumetric Dilution Matrix

Table 2: Reagent Preparation Guide (Target: 100 mM Stock Solution)

Desired Volume of 100 mM StockMass of D-HTyr.HBr Required (MW: 276.13)
1.0 mL27.61 mg
2.0 mL55.23 mg
5.0 mL138.07 mg
10.0 mL276.13 mg
Step-by-Step Methodology (100 mM DMSO Stock)

This protocol establishes a self-validating system to ensure sterility, concentration accuracy, and chemical stability.

Step 1: Equilibration Remove the D-HTyr.HBr vial from 4°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, leading to inaccurate weighing and premature hydrolysis.

Step 2: Gravimetric Measurement Using an analytical balance, weigh exactly 27.61 mg of D-HTyr.HBr into a sterile, static-free microcentrifuge tube.

Step 3: Solvation Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube.

Step 4: Dissolution & Validation Vortex the mixture for 30–60 seconds. Self-Validation Check: Hold the tube against a dark background. The solution must be optically clear. If opalescence or micro-particulates are observed, sonicate the tube in a water bath at RT for up to 5 minutes. Do not exceed 37°C to prevent thermal degradation.

Step 5: Sterile Filtration Draw the solution into a sterile syringe and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter into a sterile secondary container. Causality: PTFE is chemically resistant to DMSO. Using standard Polyethersulfone (PES) filters with pure DMSO will dissolve the filter membrane, ruining the stock and introducing toxic polymers to your assay.

Step 6: Aliquoting and Storage Divide the filtered stock into 50 µL or 100 µL single-use aliquots using amber microcentrifuge tubes. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

StockPrep A Equilibrate & Weigh (Protect from moisture) B Dissolve in Solvent (Anhydrous DMSO) A->B C Vortex & Sonicate (Verify optical clarity) B->C D Sterile Filtration (0.22 µm PTFE filter) C->D E Aliquot (Amber Tubes) D->E F Cryopreservation (-20°C to -80°C) E->F

Workflow for the preparation and sterile storage of D-Homotyrosine.HBr stock solutions.

Critical Handling Considerations & Troubleshooting

The pH Shift Phenomenon (HBr Counterion)

Issue: When D-HTyr.HBr is diluted directly into unbuffered aqueous media for cell assays, the dissociation of the hydrobromide salt releases H⁺ ions, causing an acute drop in pH. Causality & Solution: A sudden acidic shock can induce cellular apoptosis, leading to false-positive cytotoxicity readings. Always perform intermediate dilutions in a strongly buffered solution (e.g., 10–25 mM HEPES buffer, pH 7.4) before applying the compound to live cell cultures. Verify the final pH of the working solution using micro-pH paper.

Photo-Oxidation of the Phenol Ring

Issue: The compound loses efficacy over time and the solution turns slightly yellow. Causality & Solution: The phenolic hydroxyl group of homotyrosine is highly susceptible to photo-oxidation, generating reactive quinone species that can indiscriminately cross-link proteins or interfere with redox-sensitive assays (e.g., MTT/MTS viability assays). Always use amber tubes for storage and minimize exposure to direct ambient light during assay preparation.

Freeze-Thaw Degradation

Issue: Precipitation occurs after retrieving the stock from the freezer multiple times. Causality & Solution: Repeated freeze-thaw cycles disrupt the solvation shell, causing the solute to crash out of solution. Furthermore, condensation introduced during thawing accelerates degradation. The single-use aliquot strategy (Step 6) strictly prevents this issue. Discard any unused portion of a thawed aliquot.

References

  • Stanford Medicine. "Defining the Determinants of Specificity of Plasmodium Proteasome Inhibitors". Stanford University. Available at: [Link]

  • Journal of Natural Products. "Microcystins Containing Doubly Homologated Tyrosine Residues from a Microcystis aeruginosa Bloom: Structures and Cytotoxicity". ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Deprotection of D-Homotyrosine.HBr Derivatives

Welcome to the technical support center for the optimization of deprotection steps for D-Homotyrosine.HBr derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of deprotection steps for D-Homotyrosine.HBr derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to enhance the yield, purity, and efficiency of your deprotection reactions.

I. Understanding the Landscape of D-Homotyrosine Deprotection

D-Homotyrosine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its derivatives are often incorporated into peptides and other complex molecules where the strategic use of protecting groups is essential. The successful removal of these protecting groups is a pivotal step that can significantly impact the outcome of a synthetic campaign. This guide will focus on the deprotection of the most common amino-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the deprotection of D-Homotyrosine.HBr derivatives.

A. Boc-D-Homotyrosine.HBr Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[1] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[1][2]

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection with TFA is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue that can often be traced back to several factors:

  • Insufficient Acid Strength or Concentration: While a 1:1 mixture of TFA in dichloromethane (DCM) is a common starting point, some substrates may require harsher conditions.[2]

    • Troubleshooting:

      • Increase the concentration of TFA, even up to 100% (neat TFA), for particularly stubborn substrates.[2]

      • Ensure your TFA is of high quality and not diluted with water, which can reduce its effectiveness.

  • Reaction Time and Temperature: The deprotection is typically initiated at 0°C to manage any exothermic reaction and then allowed to warm to room temperature.[2] Most reactions are complete within 30 minutes to a few hours.[2]

    • Troubleshooting:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

      • If the reaction is sluggish, consider extending the reaction time, but be mindful of potential side reactions with prolonged exposure to strong acid.

  • Steric Hindrance: The local steric environment around the Boc-protected amine can hinder the access of the acid.

    • Troubleshooting:

      • While increasing TFA concentration and reaction time are primary strategies, for extremely hindered cases, alternative deprotection methods might be necessary, although less common for Boc groups.

Q2: I'm observing significant side-product formation during TFA deprotection. What are these byproducts and how can I minimize them?

A2: The primary culprit for side-product formation is the highly reactive tert-butyl cation generated during the deprotection process. This cation can alkylate electron-rich residues, including the phenolic side chain of homotyrosine.

  • The Role of Scavengers: To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocations.[3]

    • Common Scavengers:

      • Triisopropylsilane (TIS): A very effective scavenger for tert-butyl cations.[4] It works by donating a hydride to the cation in an irreversible reaction.[4]

      • Water: Often included in small percentages (e.g., 2-5%) to hydrolyze the tert-butyl cation to tert-butanol.

      • Thioanisole or 1,2-Ethanedithiol (EDT): Particularly useful if other sensitive functional groups are present.

  • Troubleshooting Side Reactions:

    • Always use a scavenger cocktail. A standard mixture is TFA/TIS/H₂O (95:2.5:2.5).

    • The choice and amount of scavenger may need to be optimized based on the specific substrate and other protecting groups present in the molecule.

Q3: How do I effectively work up my reaction after Boc deprotection with TFA?

A3: The workup procedure is critical for isolating the deprotected D-Homotyrosine.HBr in good purity.

  • Standard Procedure:

    • Remove TFA: After the reaction is complete, the TFA is typically removed under reduced pressure (rotoevaporation).

    • Precipitation: The resulting residue is then triturated with cold diethyl ether to precipitate the amine salt.[2]

    • Isolation: The solid product is collected by filtration or centrifugation.[2]

  • Troubleshooting Workup Issues:

    • Oily Product: If the product oils out instead of precipitating, try using a different anti-solvent or a combination of solvents.

    • Residual TFA: Ensure the TFA is thoroughly removed, as residual acid can interfere with subsequent steps. Washing the precipitate with cold ether helps remove residual TFA and scavengers.[2]

    • Neutralization (if required): If the free amine is desired, a basic workup with a mild base like saturated sodium bicarbonate solution can be performed after the initial TFA removal, followed by extraction with an organic solvent.[5] However, be cautious as this can lead to other complications depending on the molecule's stability.

B. Cbz-D-Homotyrosine.HBr Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group that is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[6][7] Its removal is most commonly achieved by catalytic hydrogenolysis.[6][8]

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenolysis for Cbz deprotection is slow or incomplete. What could be wrong?

A1: Several factors can impede the efficiency of catalytic hydrogenolysis:

  • Catalyst Quality and Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount.

    • Troubleshooting:

      • Use a fresh, high-quality catalyst from a reputable supplier. The activity of Pd/C can diminish over time.[9]

      • Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) for challenging substrates.[9]

      • Ensure the catalyst is not "poisoned" by sulfur-containing compounds or other inhibitors that may be present in the starting material or solvents.

  • Hydrogen Delivery: Inefficient delivery of hydrogen gas to the catalyst surface will slow down the reaction.

    • Troubleshooting:

      • Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate mass transfer of hydrogen.[9]

      • Use a hydrogen balloon or a dedicated hydrogenation apparatus to maintain a positive pressure of hydrogen.[8] Purging the reaction vessel with an inert gas like nitrogen or argon before introducing hydrogen is good practice.[9]

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Troubleshooting:

      • Methanol, ethanol, and ethyl acetate are common solvents for hydrogenolysis.[8] Experiment with different solvents to find the optimal one for your substrate's solubility and the reaction's efficiency.

Q2: Are there alternative methods for Cbz deprotection if my molecule contains functional groups sensitive to hydrogenation?

A2: Yes, for substrates with reducible functional groups like alkenes, alkynes, or nitro groups, catalytic hydrogenolysis is not suitable.[8] In such cases, acidic conditions can be employed.

  • Acid-Mediated Deprotection:

    • HBr in Acetic Acid: A solution of hydrogen bromide in acetic acid (e.g., 33% w/w) is a classic reagent for Cbz cleavage.[9][10] The reaction is typically fast, occurring at room temperature.[9]

    • Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can also effectively remove the Cbz group.[10][11]

  • Transfer Hydrogenation: This method avoids the use of flammable hydrogen gas.[8] A hydrogen donor like ammonium formate, formic acid, or cyclohexene is used in the presence of a palladium catalyst.[8]

Q3: How can I monitor the progress of a Cbz deprotection reaction?

A3: Monitoring the reaction is crucial to determine the endpoint and avoid over-reaction or incomplete conversion.

  • TLC and LC-MS: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for monitoring the disappearance of the starting material and the appearance of the product.[8][9]

C. Fmoc-D-Homotyrosine.HBr Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[12] Its removal is typically achieved using a secondary amine, most commonly piperidine.[12][13]

Frequently Asked Questions (FAQs)

Q1: My Fmoc deprotection with piperidine seems incomplete. What are the key factors for a successful deprotection?

A1: Complete Fmoc deprotection is essential, especially in solid-phase peptide synthesis (SPPS), to avoid deletion sequences.[14]

  • Reagent Concentration and Purity: A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is standard.[12]

    • Troubleshooting:

      • Ensure the piperidine and solvent are of high quality and anhydrous.

      • For difficult sequences prone to aggregation, a second treatment with the piperidine solution for a shorter duration (5-10 minutes) is recommended to ensure complete deprotection.[12]

  • Reaction Time: The deprotection is usually rapid.[15]

    • Troubleshooting:

      • While standard protocols often suggest two treatments of 1-5 minutes each, difficult sequences may require longer exposure.[15] However, prolonged exposure to piperidine can lead to side reactions.

  • Peptide Aggregation: On-resin aggregation can hinder the access of the deprotection reagent.[16]

    • Troubleshooting:

      • Switch to a more polar solvent like NMP or add chaotropic salts.[16]

      • Perform the deprotection at a slightly elevated temperature.[16]

      • Sonication can also help to break up aggregates.[16]

Q2: What are the common side reactions during Fmoc deprotection, and how can they be minimized?

A2: The primary side reaction of concern is the formation of a dibenzofulvene (DBF)-piperidine adduct. While this is part of the mechanism, other side reactions can occur.[12]

  • Aspartimide Formation: For sequences containing aspartic acid, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.[16]

    • Troubleshooting:

      • Using a less hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine can reduce aspartimide formation.[17]

  • Racemization: C-terminal amino acids can be susceptible to racemization with prolonged exposure to basic conditions.[18]

    • Troubleshooting:

      • Minimize deprotection times and consider using milder bases if racemization is a significant issue.

Q3: How can I confirm that the Fmoc group has been completely removed?

A3: Confirmation of complete deprotection is crucial before proceeding to the next coupling step in SPPS.

  • Qualitative Tests:

    • Kaiser Test: This is a colorimetric test that detects the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[12][15]

  • Quantitative Monitoring:

    • UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. Monitoring the increase in absorbance at around 301 nm can be used to quantify the extent of deprotection.[17]

III. Experimental Protocols & Data

A. General Protocol for Boc Deprotection
  • Dissolve the Boc-D-Homotyrosine.HBr derivative in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2] A scavenger such as triisopropylsilane (TIS) (2-5%) should be included.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

B. General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolve the Cbz-D-Homotyrosine.HBr derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[8]

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[7][8]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).[8][9]

  • Stir the reaction vigorously at room temperature.

  • Monitor the progress by TLC or LC-MS.[8][9]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

C. General Protocol for Fmoc Deprotection (Solid-Phase)
  • Swell the Fmoc-D-Homotyrosine-resin in DMF for at least 30 minutes.[12]

  • Drain the solvent.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[12]

  • Wash the resin thoroughly with DMF to remove residual piperidine and the DBF-piperidine adduct.

  • Confirm complete deprotection using a Kaiser test.[12]

Data Summary Table: Common Deprotection Conditions
Protecting GroupReagent(s)Solvent(s)Typical ConditionsKey Considerations
Boc TFA (20-100%)DCM0°C to RT, 30 min - 2 hUse of scavengers (e.g., TIS) is crucial to prevent side reactions.[2]
Cbz H₂, Pd/C (5-10 mol%)MeOH, EtOH, EtOAcRT, atmospheric pressureCatalyst quality is critical; not suitable for substrates with reducible functional groups.[8][9]
HBr/AcOH (33%)Acetic AcidRT, minutes to hoursGood alternative for hydrogenation-sensitive molecules.[9]
Fmoc Piperidine (20%)DMF, NMPRT, 2 x (5-10 min)Prone to causing aspartimide formation; monitor for completion.[12][16]

IV. Visualizing Experimental Workflows

Workflow for Boc Deprotection and Workup

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup start Boc-D-Homotyrosine.HBr in DCM add_tfa Add TFA/Scavenger at 0°C start->add_tfa react Stir at RT (30 min - 2h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Deprotected D-Homotyrosine.HBr dry->product

Caption: Workflow for Boc deprotection of D-Homotyrosine.HBr.

Workflow for Cbz Deprotection via Hydrogenolysis

Cbz_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup start Cbz-D-Homotyrosine.HBr in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate (H2 balloon) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate product Deprotected D-Homotyrosine.HBr concentrate->product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Homotyrosine vs. L-Homotyrosine

Executive Summary In the realm of peptide-based drug development, achieving metabolic stability is a paramount challenge that directly influences a candidate's in vivo half-life and therapeutic efficacy. A primary route...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of peptide-based drug development, achieving metabolic stability is a paramount challenge that directly influences a candidate's in vivo half-life and therapeutic efficacy. A primary route of degradation for peptide drugs is enzymatic cleavage by proteases. A well-established strategy to mitigate this is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers. This guide provides a detailed comparison of the enzymatic stability of peptides incorporating D-homotyrosine versus its natural counterpart, L-homotyrosine. Through an exploration of stereochemical principles, mechanistic insights into protease function, and a representative experimental workflow, we demonstrate the profound impact of chirality on peptide stability. The data and protocols herein underscore the strategic advantage of using D-homotyrosine to engineer proteolytically resistant peptides, a critical step in the design of next-generation therapeutics.

Introduction: The Imperative of Enzymatic Stability in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their clinical translation is often hampered by rapid clearance from the body, largely due to degradation by a vast array of proteases and peptidases.[1] These enzymes, which are central to normal physiological processes, recognize and cleave specific peptide bonds, rendering the therapeutic molecule inactive. Enhancing a peptide's resistance to this enzymatic onslaught is therefore a cornerstone of modern medicinal chemistry.[1] Strategies to achieve this include cyclization, N- or C-terminal modifications, and the incorporation of non-canonical amino acids.[1] Among the most effective and widely adopted of these strategies is the site-specific substitution of L-amino acids with their D-isomers.[1][2]

The Stereochemical Foundation: D- vs. L-Homotyrosine

All amino acids (except for the achiral glycine) exist as two non-superimposable mirror images, known as enantiomers.[3][4] These are designated as 'L' (from the Latin laevus, left) or 'D' (from dexter, right) based on the spatial arrangement of their constituent groups around the central alpha-carbon.[3][4] In virtually all naturally occurring proteins and peptides synthesized by ribosomes, amino acids are exclusively in the L-configuration.[4]

Homotyrosine, a homolog of tyrosine with an additional methylene group in its side chain, is no exception. L-homotyrosine can be incorporated into peptides, but it is the synthetic D-homotyrosine that offers unique advantages for drug design. The fundamental difference lies in their three-dimensional structure, as illustrated below.

Caption: Stereochemical structures of L- and D-Homotyrosine.

The "D-Amino Acid Shield": A Mechanistic Look at Proteolytic Resistance

Proteases have evolved over millennia to recognize and bind to substrates with exquisite specificity. This specificity is dictated by the three-dimensional geometry of the enzyme's active site, which forms a complementary surface to its target L-amino acid sequence.[1] The catalytic machinery of a protease, such as the Ser-His-Asp triad in serine proteases, is precisely positioned to attack the scissile peptide bond of an L-peptide substrate.[5]

When a D-amino acid is incorporated into a peptide chain, it fundamentally disrupts this stereospecific recognition. The side chain of the D-amino acid projects in a different direction compared to its L-counterpart, creating a steric clash with the enzyme's binding pocket. This incorrect orientation prevents the peptide from seating properly within the active site, effectively shielding the adjacent peptide bonds from enzymatic cleavage.[1][6] Consequently, peptides containing D-amino acids at or near the cleavage site exhibit significantly enhanced resistance to proteolysis.[4][6][7]

Comparative Analysis: A Head-to-Head Stability Study

To illustrate the practical implications of this stereochemical difference, we present a representative study comparing the stability of two model peptides against chymotrypsin, a serine protease that preferentially cleaves at the C-terminus of aromatic residues like tyrosine and, by extension, homotyrosine.

Model Peptides:

  • Peptide-L: Ac-Gly-Ala-Val-L-Homotyrosine -Leu-Arg-NH₂

  • Peptide-D: Ac-Gly-Ala-Val-D-Homotyrosine -Leu-Arg-NH₂

(Note: Acetylation (Ac) of the N-terminus and amidation (NH₂) of the C-terminus are common modifications to block degradation by exopeptidases, allowing for a focused study on the internal cleavage site.)

Experimental Protocol Summary

Peptides were incubated at 37°C in a solution containing chymotrypsin. Aliquots were taken at various time points, the enzymatic reaction was quenched, and the remaining amount of intact peptide was quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The degradation half-life (t₁/₂) was then calculated.

Quantitative Results

The following table summarizes the expected kinetic data from this comparative assay.

Peptide VariantHomotyrosine IsomerEnzyme TargetHalf-Life (t₁/₂) (hours)Degradation Rate Constant (k) (h⁻¹)
Peptide-L L-HomotyrosineChymotrypsin1.50.462
Peptide-D D-HomotyrosineChymotrypsin> 48< 0.014
Discussion of Results

The results clearly demonstrate the profound stabilizing effect of D-homotyrosine incorporation. Peptide-L , containing the natural L-isomer, is rapidly degraded by chymotrypsin, with a half-life of only 1.5 hours. This is the expected outcome, as the L-homotyrosine residue is readily recognized by the enzyme's active site.

In stark contrast, Peptide-D shows exceptional stability, with a half-life exceeding 48 hours. The presence of the D-homotyrosine residue effectively prevents the peptide from binding productively to the chymotrypsin active site. This dramatic increase in stability highlights the efficacy of the "D-amino acid shield" and confirms that even a single stereochemical switch can transform a labile peptide into a highly robust molecule.[1]

Detailed Experimental Protocol: In Vitro Enzymatic Stability Assay

This section provides a detailed, step-by-step methodology for researchers to conduct a comparative enzymatic stability assay.

Materials and Reagents:
  • Peptide-L and Peptide-D (≥95% purity)

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Tris-HCl buffer (50 mM, pH 8.0, with 20 mM CaCl₂)

  • Quenching solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Incubator or water bath at 37°C

Workflow Diagram

G Enzymatic Stability Assay Workflow A 1. Prepare Solutions - Peptide Stock (1 mg/mL) - Enzyme Stock (1 mg/mL) - Tris Buffer B 2. Initiate Reaction - Add Peptide to Buffer - Pre-incubate at 37°C - Add Enzyme to start A->B Setup C 3. Time-Course Sampling - Withdraw aliquots at t=0, 15, 30, 60, 120, 240 min... (adjust for Peptide-D) B->C Incubation D 4. Quench Reaction - Add aliquot to quenching solution (10% TFA) C->D Sampling E 5. HPLC Analysis - Inject quenched sample - Separate intact peptide from fragments D->E Preparation F 6. Data Analysis - Integrate peak area of intact peptide - Plot % Remaining vs. Time - Calculate Half-Life (t½) E->F Quantification

Sources

Comparative

Mass Spectrometry Characterization of D-Homotyrosine.HBr: A Comprehensive Analytical Guide

As a Senior Application Scientist specializing in the structural elucidation of non-proteinogenic amino acids, I frequently encounter the analytical challenges associated with peptidomimetics and novel therapeutic peptid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structural elucidation of non-proteinogenic amino acids, I frequently encounter the analytical challenges associated with peptidomimetics and novel therapeutic peptides. The incorporation of D-Homotyrosine (D-Hty) into peptide scaffolds is a highly effective strategy for increasing structural complexity, enhancing proteolytic stability, and mimicking bioactive cyanobacterial secondary metabolites[1].

However, characterizing D-Homotyrosine—particularly distinguishing it from its stereoisomers and isobaric counterparts—requires a rigorously designed mass spectrometry (MS) workflow. This guide objectively compares the MS performance of D-Homotyrosine.HBr against common alternatives (L-Tyrosine, D-Tyrosine, and L-Homotyrosine) and provides field-proven, self-validating protocols for its accurate characterization.

The Analytical Rationale: Why D-Homotyrosine.HBr?

When developing MS workflows, the physical state of the reference standard dictates the reliability of the tuning and calibration phases. We specifically utilize the hydrobromide (HBr) salt of D-Homotyrosine rather than the free base.

The Causality of this Choice: The free base of homotyrosine exhibits variable solubility in standard LC-MS aqueous mobile phases (e.g., 0.1% Formic Acid in water), which can lead to inconsistent ionization efficiency and carryover in the electrospray ionization (ESI) source. The HBr salt significantly enhances aqueous solubility and crystalline stability. During ESI+, the HBr dissociates completely, allowing the free D-Homotyrosine to protonate efficiently to yield the [M+H]+ precursor ion at m/z 196.1, without signal suppression from the counterion.

Furthermore, D-Homotyrosine is isobaric with O-methyltyrosine and N-methyltyrosine (all sharing the molecular formula C10​H13​NO3​ ). High-resolution MS/MS fragmentation is strictly required to differentiate the extended aliphatic side chain of homotyrosine from the methylated variants[2].

Comparative Data: D-Homotyrosine vs. Alternatives

To establish a baseline for structural elucidation, we must compare the MS behavior of D-Homotyrosine against its natural and synthetic alternatives. The extra methylene group ( −CH2​− ) in homotyrosine shifts the precursor mass by +14 Da compared to tyrosine, while chiral chromatography is required to separate the D- and L- enantiomers.

Table 1: Physicochemical and MS/MS Comparison of Tyrosine Analogues
CompoundMolecular FormulaMonoisotopic Mass [M+H]+ m/zDiagnostic MS/MS Fragments (m/z)Chromatographic Retention (RP-C18)
D-Homotyrosine.HBr C10​H13​NO3​⋅HBr 195.0895196.097179.1, 150.1, 107.0High (More hydrophobic)
L-Homotyrosine C10​H13​NO3​ 195.0895196.097179.1, 150.1, 107.0High (Co-elutes with D-Hty)
L-Tyrosine C9​H11​NO3​ 181.0739182.081165.1, 136.1, 107.0Low (More hydrophilic)
D-Tyrosine C9​H11​NO3​ 181.0739182.081165.1, 136.1, 107.0Low (Co-elutes with L-Tyr)
O-Methyltyrosine C10​H13​NO3​ 195.0895196.097179.1, 150.1, 121.0 Highest (Loss of polar -OH)

Note: The presence of the m/z 107.0 fragment (hydroxybenzyl cation) in D-Homotyrosine confirms a free phenolic -OH group, definitively excluding O-methyltyrosine, which yields a methoxybenzyl cation at m/z 121.0[3].

MS/MS Fragmentation Pathway

Understanding the gas-phase dissociation of D-Homotyrosine is critical for setting up Multiple Reaction Monitoring (MRM) transitions. The primary fragmentation routes involve the loss of ammonia ( −17 Da) and the combined loss of water and carbon monoxide ( −46 Da) from the carboxylic acid moiety.

MS_Fragmentation A D-Homotyrosine [M+H]+ m/z 196.1 B [M+H - NH3]+ m/z 179.1 A->B -NH3 (17 Da) C [M+H - H2O - CO]+ m/z 150.1 A->C -H2O, -CO (46 Da) D Hydroxybenzyl Cation m/z 107.0 A->D Side-chain cleavage B->C -H2O, -CO

Figure 1: Gas-phase ESI-MS/MS fragmentation pathway of protonated D-Homotyrosine.

Self-Validating Experimental Protocol: LC-MS/MS & Chiral Resolution

Because mass spectrometry cannot inherently distinguish between D-Homotyrosine and L-Homotyrosine, we must couple MS with chiral derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[4]. This protocol is designed as a self-validating system: it includes an internal standard to verify derivatization efficiency and a blank to rule out carryover.

Reagents and System Suitability
  • Target Analyte: D-Homotyrosine.HBr (1 mg/mL stock in LC-MS grade H2​O ).

  • Internal Standard (IS): 4-Fluorophenylalanine (ensures quantification accuracy and validates the absence of ion suppression)[5].

  • Derivatization Agent: Marfey's Reagent (FDAA), 1% solution in acetone.

Step-by-Step Methodology

Step 1: Peptide Hydrolysis (If analyzing a synthesized peptide)

  • Place 100 µg of the synthetic peptide in a glass hydrolysis vial.

  • Add 200 µL of 6N HCl containing 1% phenol (to protect the homotyrosine phenolic ring from oxidative degradation).

  • Incubate at 110°C for 24 hours under a nitrogen atmosphere.

  • Evaporate to dryness under a gentle stream of N2​ .

Step 2: Chiral Derivatization (Marfey's Reaction) Causality: FDAA reacts with the primary amine of the enantiomers, converting D- and L-Homotyrosine into diastereomers. Diastereomers have different physicochemical properties and can be separated on a standard achiral C18 column, eliminating the need for expensive chiral stationary phases.

  • Resuspend the dried hydrolysate (or 50 µL of D-Hty.HBr standard + IS) in 100 µL of 1M NaHCO3​ (pH 8.0).

  • Add 50 µL of 1% FDAA in acetone.

  • Incubate at 40°C for 1 hour in the dark.

  • Quench the reaction by adding 50 µL of 2N HCl (shifts pH to < 3, stopping the reaction and protonating the analytes for RP-LC).

  • Dilute with 200 µL of 50% Acetonitrile/Water and filter through a 0.22 µm PTFE syringe filter.

Step 3: LC-MS/MS Analysis

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 448.1 m/z 302.1 (FDAA-Homotyrosine derivative).

Analytical Workflow Logic

Chiral_Workflow N1 Sample Prep & Hydrolysis (6N HCl, 110°C) N2 System Validation (Spike 4-Fluorophenylalanine IS) N1->N2 Acid removal N3 Marfey's Derivatization (FDAA, pH 8.0, 40°C) N2->N3 Alkaline buffering N4 Reversed-Phase LC (C18 Column Separation) N3->N4 Quench with HCl N5 ESI-MS/MS MRM Detection (D-Hty vs L-Hty Resolution) N4->N5 Diastereomer Elution

Figure 2: Self-validating analytical workflow for the chiral resolution of Homotyrosine enantiomers.

Best Practices & Conclusion

When characterizing D-Homotyrosine.HBr for drug development or natural product screening, relying solely on intact mass is a critical point of failure. The presence of isobaric cyanobacterial metabolites (like O-methyltyrosine found in certain microcystins) necessitates rigorous MS/MS fragmentation analysis[2].

By utilizing the HBr salt, researchers guarantee the solubility and stability required for high-throughput automated peptide synthesizers and subsequent LC-MS/MS validation. Furthermore, implementing Marfey's derivatization ensures that the stereochemical integrity of the D-Homotyrosine residue is confirmed, preventing the accidental progression of epimerized byproducts through the drug development pipeline.

Sources

Validation

D-Homotyrosine·HBr vs. D-Homophenylalanine: A Comparative Guide on Receptor Binding Affinity &amp; Peptidomimetic Design

Executive Summary In the development of advanced peptidomimetics and small-molecule inhibitors, the substitution of natural amino acids with unnatural enantiomers is a foundational strategy to enhance proteolytic stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced peptidomimetics and small-molecule inhibitors, the substitution of natural amino acids with unnatural enantiomers is a foundational strategy to enhance proteolytic stability and target affinity. D-Homotyrosine (D-HTyr) —often handled synthetically as its hydrobromide salt (D-HTyr·HBr) for stability and solubility—and D-Homophenylalanine (D-HPhe) are two critical building blocks.

While both feature an extra methylene group (-CH₂-) compared to their standard D-Tyr and D-Phe counterparts, their distinct electronic and structural properties dictate entirely different receptor binding profiles. This guide objectively compares their performance, detailing the mechanistic causality behind their target affinities, specifically focusing on transmembrane serine proteases (Matriptase, TMPRSS2) and G-protein-coupled receptors (GPCRs) [1, 2, 3].

Structural Causality & Mechanistic Rationale

To understand why these unnatural amino acids (UAAs) perform differently, we must analyze the causality of their structural modifications at the receptor's binding pocket.

The Role of the Methylene Insertion (Homologation)

Both D-HTyr and D-HPhe possess an extended aliphatic chain. In protease inhibitor design (e.g., targeting the P3 position of Matriptase or TMPRSS2), this extra methylene group increases the rotational degrees of freedom of the side chain. This flexibility allows the aromatic ring to bypass steric clashes at the pocket entrance and penetrate deeper into the well-defined, distal S3/4 binding pockets [1].

The Role of the para-Hydroxyl Group (D-HTyr vs. D-HPhe)

The divergence in affinity between the two molecules stems from the para-hydroxyl group present on D-HTyr.

  • D-HPhe provides purely hydrophobic interactions (van der Waals and π-π stacking), which is ideal for highly lipophilic pockets.

  • D-HTyr introduces a hydrogen-bond donor/acceptor. In targets like Matriptase, this hydroxyl group forms a critical contact with the carbonyl of the Gln175 side-chain amide, stabilized by a complex water network [1]. This electrostatic anchoring significantly lowers the dissociation constant ( Kd​ ) compared to D-HPhe in specific microenvironments.

Quantitative Affinity Comparison

The following table summarizes the comparative binding affinities ( Ki​ or Kd​ ) of peptidomimetics incorporating these residues across validated therapeutic targets.

Target Receptor / EnzymeLigand PositionD-Phe / D-Tyr (Baseline)D-HPhe PerformanceD-HTyr PerformanceMechanistic Causality
Matriptase (Type II Serine Protease)P3 Substrate-Analog Ki​≈650 nM (D-Phe) Ki​≈26 nM Ki​=26 nM ~25-fold improvement over D-Phe. The extended chain allows deep S3/4 pocket penetration [1].
TMPRSS2 (Viral Entry Protease)P3 Substrate-Analog Ki​>100 nMImproved affinity Ki​=20 nM Unprotected D-HTyr provides optimal H-bonding and flexibility, outperforming shorter analogs [2].
μ -Opioid Receptor (GPCR)Cyclic Peptide (Phe³ replacement)Weak affinity (D-Phe³)Similar to L-HPhe N/AConformational restriction causes a loss of stereospecificity, altering the fundamental binding mode[3].

Experimental Workflow: Self-Validating Affinity Profiling

To reliably measure the receptor binding affinity of peptides containing D-HTyr·HBr or D-HPhe, the experimental protocol must be a self-validating system . False positives often arise from truncated peptide sequences or assay interference. The following workflow ensures absolute data integrity.

Step 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)
  • Coupling: Swell Rink Amide resin in DMF. Perform iterative coupling using 3 eq of Fmoc-D-HTyr(tBu)-OH (neutralized from the HBr salt using DIEA) or Fmoc-D-HPhe-OH, 3 eq HATU, and 6 eq DIEA for 45 minutes.

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to achieve global deprotection and cleavage.

  • Self-Validation (Purity & Identity): Analyze the crude peptide via RP-HPLC and ESI-MS. Validation Gate: The peptide must exhibit >95% purity and the exact theoretical monoisotopic mass ( ±0.5 Da). If multiple peaks exist, the binding data will be invalid due to competitive inhibition by impurities.

Step 2: FRET-Based Enzyme Inhibition Assay (e.g., TMPRSS2)
  • Preparation: Express and purify the catalytic domain of the target receptor/enzyme. Prepare a serial dilution of the synthesized ligand (100 µM down to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Internal Control: Include a known reference standard (e.g., Camostat mesylate for TMPRSS2) to normalize batch-to-batch enzyme activity variations [2].

  • Kinetic Measurement: Add the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) and monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.

  • Self-Validation (Hill Slope Analysis): Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation. Validation Gate: Evaluate the Hill slope of the dose-response curve. A slope significantly deviating from 1.0 indicates non-specific binding, aggregation, or assay interference, thereby invalidating the affinity claim.

Logical Architecture of Affinity Enhancement

The diagram below maps the logical causality of how the structural features of D-HTyr and D-HPhe translate into enhanced receptor binding affinity.

G UAA Unnatural Amino Acid (D-HTyr / D-HPhe) Methylene Extra Methylene (-CH2-) UAA->Methylene Hydroxyl para-Hydroxyl (-OH) in D-HTyr UAA->Hydroxyl Flexibility Increased P3 Side-Chain Flexibility Methylene->Flexibility Structural Extension Hbond Target H-Bonding (e.g., Gln175) Hydroxyl->Hbond Electrostatic Interaction DeepPocket Deep S3/4 Pocket Penetration Flexibility->DeepPocket Affinity Enhanced Receptor/ Enzyme Affinity Hbond->Affinity DeepPocket->Affinity

Structural causality pathway demonstrating how homologation and functionalization drive target affinity.

Selection Matrix: D-HTyr·HBr vs. D-HPhe

When designing a novel peptidomimetic, the choice between these two UAAs should be governed by the receptor's structural biology:

  • Choose D-Homotyrosine·HBr when targeting pockets that have available hydrogen bond acceptors (like the Gln175 carbonyl in Matriptase) or when the ligand requires improved aqueous solubility. The HBr salt form ensures excellent shelf-stability of the monomer prior to SPPS.

  • Choose D-Homophenylalanine when targeting strictly hydrophobic pockets (such as certain GPCR allosteric sites) where the presence of a polar hydroxyl group would incur a severe desolvation penalty, thereby reducing the overall binding affinity [3].

References

  • Maiwald A, Hammami M, Wagner S, et al. "Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors." Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. 1

  • Meyer D, et al. "Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation." Portland Press / Biochemical Journal, 2013. 2

  • Schiller PW, et al. "Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity." NIH / Journal of Medicinal Chemistry, 1992. 3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.